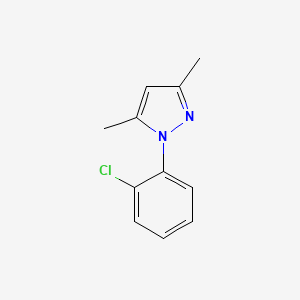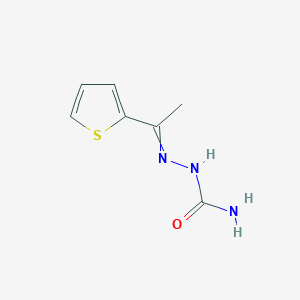
2-Acetylthiophene semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylthiophene semicarbazone is a derivative of 2-Acetylthiophene, an organosulfur compound with the formula CH3C(O)C4H3S . It is a yellow liquid and is commercially interesting as a precursor to both thiophene-2-carboxylic acid and thiophene-2-acetic acid . The semicarbazone derivative has been used in the preparation of Ni2+ selective polyvinyl chloride (PVC) membrane electrode .
Synthesis Analysis
The synthesis of this compound involves reacting semicarbazide with 2-acetylthiophene in ethanol solvent . The composition of the compound was confirmed by 1H NMR, and CHN analysis .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as UV-Vis., NMR, FT-IR . The UV spectra of the ligand shows 3 bands (λmax) at 210, 297 and 329 nm .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Properties
2-Acetylthiophene semicarbazone has been shown to possess significant antimicrobial properties. Studies indicate that its complexes, especially those with chromium (III), exhibit greater growth-inhibiting potential against various fungal and bacterial strains compared to the ligand alone (Shrivastava, Fahmi, & Singh, 2008). Additionally, platinum and palladium complexes with azomethines derived from semicarbazone have demonstrated antimicrobial and antiamoebic activities (Sharma, Singh, Fahmi, & Singh, 2010).
2. Selective Electrode Construction
This compound has been utilized in the construction of selective electrodes. For instance, a Ni2+ selective polyvinyl chloride (PVC) membrane electrode was developed using this compound, showing promising selectivity and response time for Ni2+ ions (Suman & Singh, 2020).
3. Corrosion Inhibition
In the field of materials science, this compound has been evaluated as a corrosion inhibitor. It was found to be effective in preventing corrosion of mild steel in hydrochloric acid environments, potentially due to the formation of a protective layer on the steel surface (Al-Baghdadi et al., 2020).
4. Nanomaterial Synthesis
The compound has also been used in the synthesis of nanomaterials. For example, it served as a precursor in the synthesis of nanocrystalline copper oxide, showcasing its potential in nanotechnology applications (Rana, Janwadkar, & Yadav, 2021).
5. Analytical Applications
Moreover, this compound has been used in analytical chemistry, specifically in the spectrophotometric determination of metals like cobalt in biological samples (Babu, Reddy, & Lingappa, 2009).
Zukünftige Richtungen
Thiosemicarbazones, including 2-Acetylthiophene semicarbazone, have been the subject of many studies in recent years due to their biological activities and pharmacological properties . Future research could focus on further exploring the bioavailability and bioactivity of these compounds, as well as their potential applications in medicinal chemistry .
Eigenschaften
| 3771-70-8 | |
Molekularformel |
C7H9N3OS |
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
[(E)-1-thiophen-2-ylethylideneamino]urea |
InChI |
InChI=1S/C7H9N3OS/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5+ |
InChI-Schlüssel |
VYCCHDWALWBGJU-WEVVVXLNSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)N)/C1=CC=CS1 |
SMILES |
CC(=NNC(=O)N)C1=CC=CS1 |
Kanonische SMILES |
CC(=NNC(=O)N)C1=CC=CS1 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



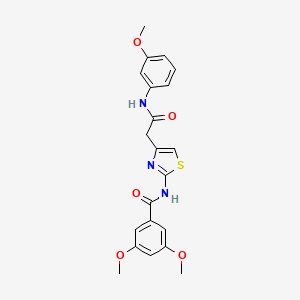
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B2899998.png)
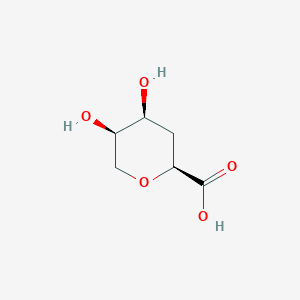
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2900001.png)
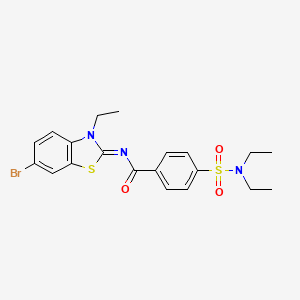
![5-chloro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2900004.png)
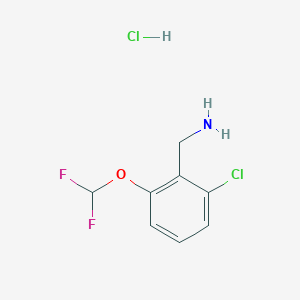
![Diethyl 5-[(4-ethylthiadiazole-5-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900007.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenoxypropanamide](/img/structure/B2900008.png)
![4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2900009.png)

